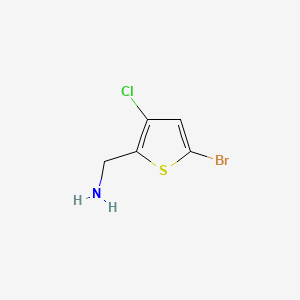

(5-Bromo-3-chloro-2-thienyl)methanamine

Description

Significance of Halogenated Thiophene (B33073) Scaffolds as Synthetic Building Blocks

Halogenated thiophene scaffolds are versatile intermediates in organic synthesis. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the thiophene ring serves several crucial purposes. Firstly, halogens act as excellent leaving groups in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, onto the thiophene core, enabling the construction of complex molecular architectures.

Furthermore, the type and position of the halogen atom can significantly influence the electronic properties of the thiophene ring. The electron-withdrawing nature of halogens can modulate the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. This electronic tuning is critical in the design of functional materials, such as organic semiconductors and dyes, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of paramount importance. The regioselective introduction of halogens also provides a handle for directing subsequent chemical transformations to specific positions on the thiophene ring.

Role of the Aminomethyl Functionality in Organic Transformations

The aminomethyl group (-CH2NH2) is a key functional group that bestows a range of chemical properties upon a molecule. As a primary amine, it can act as a nucleophile, participating in reactions such as acylation, alkylation, and the formation of imines and enamines. This reactivity is fundamental to the construction of more complex nitrogen-containing compounds.

Moreover, the aminomethyl group can serve as a basic center, influencing the acid-base properties of the molecule and its potential for salt formation. This is particularly relevant in the context of medicinal chemistry, where the solubility and bioavailability of a drug candidate can be modulated through the formation of pharmaceutically acceptable salts. The presence of the methylene (B1212753) spacer between the aromatic ring and the amino group provides conformational flexibility, which can be important for the molecule's interaction with biological targets. The aminomethyl group is also a common feature in ligands for metal catalysts and can be a precursor for the synthesis of other functional groups.

Overview of Academic Research Perspectives on (5-Bromo-3-chloro-2-thienyl)methanamine

A comprehensive review of publicly available scientific literature and chemical databases indicates that this compound is a known chemical entity, as evidenced by its Chemical Abstracts Service (CAS) number 2740549-64-6. chemsrc.com However, detailed academic research focusing specifically on its synthesis, chemical properties, and applications appears to be limited.

While the individual components of this molecule—the halogenated thiophene ring and the aminomethyl group—are well-studied in other contexts, dedicated studies on this particular combination are not prevalent in peer-reviewed journals. The compound is listed by some chemical suppliers, suggesting its availability for research purposes. The lack of extensive academic literature may indicate that it is a relatively new or niche compound, or that research involving it has been conducted in proprietary settings and is not yet in the public domain. Further investigation into patent literature may provide insights into its potential applications, but as of now, the academic perspective on this compound remains largely undefined.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrClNS |

|---|---|

Molecular Weight |

226.52 g/mol |

IUPAC Name |

(5-bromo-3-chlorothiophen-2-yl)methanamine |

InChI |

InChI=1S/C5H5BrClNS/c6-5-1-3(7)4(2-8)9-5/h1H,2,8H2 |

InChI Key |

NSMMPRFZRDTHJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Cl)CN)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 3 Chloro 2 Thienyl Methanamine

Strategies for Regioselective Halogenation of Thiophene (B33073) Precursors

Achieving the desired 3-chloro-5-bromo substitution pattern on a thiophene ring is a challenge due to the inherent reactivity of the thiophene nucleus. The C2 and C5 positions (α-positions) are significantly more susceptible to electrophilic attack than the C3 and C4 positions (β-positions). wikipedia.orgpharmaguideline.com Thiophene is about 10^7 times more reactive towards bromination than benzene, readily leading to 2,5-dihalogenation and even perhalogenation if conditions are not carefully controlled. wikipedia.orgiust.ac.ir Therefore, regioselective synthesis necessitates strategies that override this natural reactivity.

Directed Halogenation Approaches for Thiophene Rings

Directed halogenation approaches utilize the influence of existing substituents on the thiophene ring to guide incoming electrophiles to specific positions. The electronic properties of the directing group are paramount; electron-donating groups activate the ring and direct electrophiles to the ortho and para positions (C3 and C5 for a C2-substituent), while electron-withdrawing groups deactivate the ring and can direct substitution to meta positions (C4 for a C2-substituent).

Another powerful strategy involves the use of blocking groups. The highly reactive α-positions can be temporarily occupied by groups that can be easily removed later. For instance, silyl (B83357) or sulfonic acid groups can be installed at the C2 and C5 positions, forcing subsequent halogenation to occur at the β-positions. Following the introduction of the halogens, the blocking groups are cleaved to yield the desired product. Metalation-halogenation sequences also offer excellent regiocontrol. Directed ortho-metalation, where a substituent directs a strong base (like butyl lithium) to deprotonate an adjacent position, followed by quenching with a halogen source (e.g., C2Cl6 or Br2), allows for precise halogen placement.

Introduction of Bromine and Chlorine Substituents at Specific Thiophene Positions

Synthesizing a 5-bromo-3-chloro-substituted thiophene requires a multi-step approach that carefully orchestrates the introduction of each halogen. A plausible pathway could begin with a pre-existing 2-substituted thiophene to help direct the incoming halogens.

Example Synthetic Pathway:

Initial Bromination: Starting with 3-chlorothiophene, electrophilic bromination using N-bromosuccinimide (NBS) would likely yield a mixture of products. However, due to the activating nature of the chloro group and the high reactivity of the α-position, 2-bromo-3-chlorothiophene (B1271852) would be a significant product.

Second Halogenation: Subsequent bromination of 2-bromo-3-chlorothiophene would preferentially occur at the remaining open α-position (C5) to yield 2,5-dibromo-3-chlorothiophene.

Selective Dehalogenation: The final step would involve the selective removal of the bromine atom at the C2 position. This can often be achieved through metal-halogen exchange with an organolithium reagent at low temperature, followed by quenching with a proton source (e.g., water or methanol). This sequence leverages the typically higher reactivity of α-bromines in such exchanges compared to β-chlorines.

An alternative approach involves sequential halogenation of a 3-alkylthiophene, where the alkyl group helps control the substitution pattern. jcu.edu.au The use of different halogenating agents under varied conditions is crucial for achieving selectivity. jcu.edu.au

| Reagent | Halogen Source | Typical Conditions | Regioselectivity |

| N-Bromosuccinimide (NBS) | Bromine (Br) | Acetonitrile/Acetic Acid | Preferentially attacks the most activated α-position. jcu.edu.au |

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | Acetic Acid | Less reactive than NBS, targets activated positions. |

| Sulfuryl Chloride (SO2Cl2) | Chlorine (Cl) | Polar solvent | Effective for chlorination, can lead to isomerically pure products. jcu.edu.au |

| Bromine (Br2) | Bromine (Br) | Acetic Acid | Highly reactive, can lead to polysubstitution if not controlled. rsc.org |

Formation of the Methanamine Moiety

Once the correctly halogenated thiophene core is obtained, the next critical step is the introduction of the methanamine (-CH2NH2) group at the C2 position. This is typically achieved by first installing a one-carbon functional group, such as an aldehyde or a halomethyl group, which then serves as a precursor to the amine.

Reductive Amination Protocols from Aldehyde/Ketone Precursors

Reductive amination is a widely used and highly effective method for converting aldehydes or ketones into amines. wikipedia.org This process involves the reaction of the carbonyl compound (in this case, 5-bromo-3-chloro-2-formylthiophene) with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine without being isolated. wikipedia.orgmasterorganicchemistry.com

The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must be capable of reducing the imine intermediate but be slow to reduce the initial aldehyde, preventing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com

| Reducing Agent | Amine Source | Typical Conditions | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Ammonia / Ammonium Acetate | Methanol, pH 6-7 | Classic reagent; selectively reduces the protonated imine over the carbonyl group. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Ammonia / Ammonium Acetate | Dichloroethane (DCE) | Milder, less toxic alternative to NaBH3CN; highly effective for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (H2/Catalyst) | Ammonia | Pd/C, PtO2, or Raney Ni | A "green" chemistry approach that avoids stoichiometric metal hydride reagents. nih.gov |

| Zinc / Hydrochloric Acid (Zn/HCl) | Hydroxylammonium Chloride | Ethanol | A one-pot, two-step method applicable to both aromatic and aliphatic aldehydes. tandfonline.com |

Nucleophilic Substitution Reactions in Aminomethylation Pathways

An alternative route to the methanamine moiety involves a nucleophilic substitution reaction on a 2-(halomethyl)thiophene precursor. This pathway begins with the chloromethylation or bromomethylation of the thiophene ring at the C2 position, a reaction that often proceeds readily. wikipedia.org The resulting 2-(halomethyl) derivative is then treated with a nitrogen-based nucleophile.

Several nitrogen nucleophiles can be employed in this displacement reaction:

Gabriel Synthesis: This classic method uses potassium phthalimide (B116566) as the nucleophile. The resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the primary amine. This method reliably prevents the over-alkylation that can occur with ammonia.

Azide (B81097) Method: Sodium azide (NaN3) can be used to displace the halide, forming an intermediate alkyl azide. The azide is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (the Staudinger reaction is another option).

Direct Amination with Ammonia: While seemingly the most direct route, using ammonia as the nucleophile can be difficult to control. The primary amine product is itself a nucleophile and can react with the starting halomethyl compound, leading to the formation of secondary and tertiary amine byproducts.

| Nucleophile | Intermediate | Deprotection/Reduction Step | Advantage |

| Potassium Phthalimide | Phthalimide derivative | Hydrazine (NH2NH2) | Prevents over-alkylation, yielding a clean primary amine. |

| Sodium Azide (NaN3) | Alkyl azide | H2/Pd, LiAlH4 | Azides are stable and can be reduced under various conditions. |

| Ammonia (NH3) | Primary amine (product) | None | Most direct route. |

Multi-Component Reactions (MCRs) and Cascade Processes in Thiophene Synthesis

Modern synthetic chemistry increasingly favors processes that are atom-economical, efficient, and environmentally benign. Multi-component reactions (MCRs) and cascade processes, which combine several synthetic steps into a single one-pot operation without isolating intermediates, are exemplary of this approach. nih.govbohrium.com These reactions are powerful tools for rapidly building molecular complexity from simple starting materials. nih.gov

Several MCRs are well-established for the synthesis of substituted thiophenes. nih.govbohrium.com The most famous is the Gewald aminothiophene synthesis , a one-pot reaction between a carbonyl compound, an α-cyanoester (or similar active methylene (B1212753) compound), and elemental sulfur in the presence of a base. pharmaguideline.combohrium.com While the classic Gewald reaction produces a 2-aminothiophene, modifications to the starting materials could potentially lead to precursors for the target molecule.

Cascade reactions, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, are also valuable. For instance, a radical-cascade reaction involving diynes and a sulfur source has been developed to construct thiophene scaffolds. acs.org Similarly, copper-catalyzed cascade reactions have been employed to assemble polysubstituted thiophenes. bohrium.com These advanced strategies offer concise pathways to complex thiophene-fused systems and other highly functionalized derivatives. acs.org

| Reaction Name/Type | Key Starting Materials | Product Type | Key Features |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | A classic, highly reliable MCR for thiophene synthesis. pharmaguideline.com |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, Acetylenic esters | 3-Hydroxythiophene-2-carboxylates | Versatile method for building the thiophene ring. |

| Larock Annulation | Diynes, Electrophilic sulfur reagent | Fused Thiophenes | Palladium-catalyzed process for complex thiophene systems. |

| Radical Cascade | Diynes, Thioacetic acid | 3,4-Fused-Ring Thiophenes | Single-step construction of complex thiophene scaffolds. acs.org |

Catalytic Approaches in Synthesis Optimization

Catalysis plays a pivotal role in the modern synthesis of complex organic molecules, offering pathways to improved yields, selectivity, and reaction conditions. For the synthesis of (5-Bromo-3-chloro-2-thienyl)methanamine and its precursors, both metal- and base-catalyzed methods are instrumental.

Application of Palladium-Catalyzed Reactions (e.g., C-N Coupling, Suzuki) for Building Blocks

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary for assembling the substituted thiophene core and introducing the methanamine moiety.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. nih.govmdpi.com It is frequently employed in the synthesis of bi-aryl and heteroaryl compounds, making it suitable for constructing functionalized thiophene precursors. rsc.orgtandfonline.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. For instance, a suitably substituted thiophene boronic acid could be coupled with a halide to build a more complex thiophene scaffold. nih.govacs.orgnih.gov The reaction is known for its tolerance of a wide range of functional groups and often proceeds with high yields. nih.gov The choice of palladium catalyst and ligands can be crucial for the reaction's success, with bulky phosphine (B1218219) ligands sometimes favoring reactions at bromide sites over triflates. researchgate.net

C-N coupling reactions , such as the Buchwald-Hartwig amination, provide a direct route to form carbon-nitrogen bonds. While specific examples for the direct amination of (5-Bromo-3-chloro-2-thienyl) precursors are not detailed in the provided search results, this class of reactions is a standard method for introducing amine functionalities onto aryl and heteroaryl rings. This would typically involve reacting a halo-substituted thiophene with an amine source in the presence of a palladium catalyst and a suitable base.

The following table summarizes typical components and conditions for these palladium-catalyzed reactions in the context of thiophene functionalization.

| Reaction Type | Reactants | Catalyst/Ligand System | Base | Solvent |

| Suzuki-Miyaura Coupling | Thiophene Halide, Thiophene Boronic Acid | Pd(PPh₃)₄, Pd(tBu₃P)₂ | Cs₂CO₃, K₃PO₄ | Toluene, 1,4-Dioxane, Aqueous n-Butanol |

| C-N Coupling | Thiophene Halide, Amine Source | Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Base-Catalyzed and Amine-Mediated Synthetic Routes

Base-catalyzed and amine-mediated reactions offer alternative and often complementary strategies for the synthesis of thiophene derivatives. The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, involves the base-catalyzed condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur. derpharmachemica.compharmaguideline.com This approach is particularly useful for constructing the thiophene ring itself with an amino group already incorporated.

Amine-mediated reactions can also be employed for the functionalization of thiophenes. For example, a one-pot synthesis of polyfunctionalized thiophenes has been developed through an amine-mediated ring-opening of 2-methylene-1,3-dithioles, followed by intramolecular annulation and amine substitution. lnu.edu.cn This method proceeds under mild conditions and is efficient for producing highly substituted thiophenes. lnu.edu.cn Various primary aliphatic amines, such as n-butylamine and benzylamine, have been shown to be effective in these tandem reactions. lnu.edu.cn

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijnrd.org In the synthesis of this compound, these principles are applied through the use of alternative reaction media and energy sources. eurekaselect.com

Solvent-Free and Aqueous Medium Reaction Conditions

Performing reactions in the absence of traditional organic solvents or in aqueous media is a cornerstone of green chemistry. rsc.orgresearchgate.net Solvent-free reactions, often conducted by grinding reactants together or with minimal heating, can lead to reduced waste, lower costs, and simplified purification procedures. acs.orgbohrium.com For instance, the Suzuki coupling of thienyl boronic acids with thienyl bromides has been successfully carried out under solvent-free conditions using aluminum oxide as a solid support. acs.orgresearchgate.net

Aqueous medium reactions are also highly desirable due to the low cost, non-flammability, and environmental benignity of water. mdpi.com Efficient Suzuki cross-coupling of aryl chlorides with thiophene- and furanboronic acids has been achieved in aqueous n-butanol, offering a biodegradable solvent system and facile product separation. acs.orgnih.gov Furthermore, multicomponent reactions for thiophene synthesis have been devised in aqueous solutions, highlighting the versatility of water as a reaction medium. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijnrd.orgat.uaresearchgate.net The use of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds like thiophenes. benthamdirect.comnih.gov

A notable application of MAOS is in the solvent-free, microwave-assisted Suzuki coupling for the synthesis of thiophene oligomers. acs.orgresearchgate.net This approach provides a rapid and efficient route to these compounds. acs.orgresearchgate.net Microwave irradiation has also been employed in one-pot multicomponent reactions to synthesize various thiophene derivatives in high yields and with short reaction times. benthamdirect.com The combination of microwave heating with solvent-free or aqueous conditions represents a significant step towards more sustainable synthetic protocols. nih.govresearchgate.net

The following table provides a comparative overview of reaction conditions for different green chemistry approaches in thiophene synthesis.

| Green Chemistry Approach | Key Features | Example Reaction | Typical Conditions |

| Solvent-Free Synthesis | Reduced waste, simplified workup | Suzuki Coupling of Thienyl Boronic Acids | Solid support (Al₂O₃), Microwave irradiation |

| Aqueous Medium Synthesis | Environmentally benign, low cost | Suzuki Coupling of Aryl Chlorides | Aqueous n-butanol, Palladium catalyst |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Multicomponent Thiophene Synthesis | Microwave irradiation (80 °C), Short reaction time |

Detailed Spectroscopic and Structural Elucidation of 5 Bromo 3 Chloro 2 Thienyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For (5-Bromo-3-chloro-2-thienyl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

Assignment of ¹H and ¹³C NMR Spectra for Structural Confirmation and Isomer Differentiation

The confirmation of the compound's structure begins with the analysis of its 1D ¹H (proton) and ¹³C (carbon-13) NMR spectra. The expected signals would provide direct evidence for the arrangement of atoms and help distinguish it from other possible isomers.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule:

Thiophene (B33073) Ring Proton: A single aromatic proton would be present on the thiophene ring at position 4. Its chemical shift would be influenced by the adjacent electron-withdrawing halogen atoms and the sulfur atom, likely appearing in the downfield region typical for aromatic protons.

Methanamine Protons: The methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine group would also produce characteristic signals. The -CH₂ protons would likely appear as a singlet or a multiplet depending on coupling with the amine protons, while the -NH₂ protons typically present as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. For the proposed structure, five distinct signals are expected:

Four Thiophene Ring Carbons: Each carbon atom on the thiophene ring (C2, C3, C4, and C5) is in a unique chemical environment due to the substitution pattern. The carbons bonded to bromine (C5), chlorine (C3), and the methanamine group (C2) would show characteristic chemical shifts influenced by the electronegativity of these substituents.

One Methanamine Carbon: The methylene (-CH₂) carbon would produce a signal in the aliphatic region of the spectrum.

The precise chemical shifts and coupling constants would be critical for distinguishing this compound from its isomers, such as (4-Bromo-3-chloro-2-thienyl)methanamine, where the positions of the substituents, and thus the resulting electronic environments and spectral patterns, would be different.

Interactive Table 1: Predicted ¹H NMR Spectral Assignments for this compound (Note: These are hypothetical values for illustrative purposes.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (Thiophene) | 7.0 - 7.5 | Singlet (s) | N/A |

| -CH₂- (Methylene) | 3.8 - 4.2 | Singlet (s) or Triplet (t) | - |

Interactive Table 2: Predicted ¹³C NMR Spectral Assignments for this compound (Note: These are hypothetical values for illustrative purposes.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiophene) | 140 - 145 |

| C3 (Thiophene) | 125 - 130 |

| C4 (Thiophene) | 128 - 132 |

| C5 (Thiophene) | 110 - 115 |

Application of Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the bonding network, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would primarily be used to confirm the coupling (or lack thereof) between the methylene (-CH₂) and amine (-NH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton signal for the -CH₂ group to its corresponding carbon signal and the H-4 proton to the C-4 carbon.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass of the molecule and its fragments, which is vital for confirming the elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass-to-charge ratio (m/z) of the molecular ion. This precise measurement allows for the determination of the elemental formula. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would produce a unique isotopic cluster for the molecular ion, providing definitive evidence for the presence of one bromine and one chlorine atom in the molecule.

Interactive Table 3: Isotopic Pattern for the Molecular Ion of this compound (Note: Calculated values based on natural isotopic abundances.)

| Ion Formula | Isotope Combination | Calculated m/z | Expected Relative Abundance (%) |

|---|---|---|---|

| C₅H₅N³⁵Cl⁷⁹BrS | [M]⁺ | 239.9045 | 100.0 |

| C₅H₅N³⁷Cl⁷⁹BrS | [M+2]⁺ | 241.9016 | 32.5 |

| C₅H₅N³⁵Cl⁸¹BrS | [M+2]⁺ | 241.9025 | 97.3 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. Key expected fragmentation pathways for this compound would include:

Loss of the amine group (-NH₂) or the entire aminomethyl radical (•CH₂NH₂).

Cleavage resulting in the formation of a stable thienyl cation.

Loss of halogen atoms (Br• or Cl•) from the molecular or fragment ions.

Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the nature and position of the substituents on the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

N-H Vibrations: The amine group would exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. N-H bending vibrations would be expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the thiophene ring proton would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.

Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring would produce a series of characteristic bands in the 1300-1600 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

C-Cl and C-Br Vibrations: The carbon-halogen bonds would show stretching vibrations in the fingerprint region of the IR spectrum, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring, which may be weak in the IR spectrum. Together, these techniques confirm the presence of all key functional groups required by the proposed structure.

Interactive Table 4: Expected Vibrational Bands for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | IR |

| Thiophene | Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Methylene (-CH₂) | Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Thiophene Ring | C=C Stretch | 1300 - 1600 | IR, Raman |

| Thiophene Ring | C-S Stretch | 600 - 800 | IR, Raman |

| C-Cl Bond | C-Cl Stretch | 600 - 800 | IR |

Absence of Crystallographic Data for this compound Precludes Detailed Structural Elucidation

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no reported single-crystal X-ray diffraction data for the compound this compound. The absence of this foundational experimental data makes a detailed and accurate structural elucidation as outlined by the requested sections—Crystal Structure Determination and Molecular Conformation, Analysis of Intermolecular Interactions and Crystal Packing Motifs, and Insights into Halogen Bonding and Hydrogen Bonding Networks—infeasible at this time.

While the principles of X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state of this compound, without an experimentally determined crystal structure, any discussion of its specific molecular conformation, intermolecular interactions, and crystal packing would be purely speculative.

For a scientifically rigorous analysis, X-ray crystallography provides essential information, including:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Bond Lengths, Bond Angles, and Torsion Angles: Precise measurements that define the molecular geometry and conformation.

Intermolecular Distances and Geometries: Data crucial for identifying and characterizing non-covalent interactions such as hydrogen bonds and halogen bonds that dictate the crystal packing.

In the context of substituted thiophenes, X-ray crystallography has been instrumental in understanding how different substituents influence molecular packing and, consequently, the material's bulk properties. For instance, studies on related halogenated thiophene derivatives have highlighted the significant role of halogen bonding (C-Br···S, C-Cl···S) and hydrogen bonding (N-H···N, N-H···S) in directing the supramolecular architecture.

However, without the specific crystallographic information file (CIF) for this compound, the creation of accurate data tables for its crystal data, molecular geometry, and intermolecular interactions is not possible. A valid scientific article on this specific topic cannot be generated until its crystal structure is determined and published.

Computational and Theoretical Investigations of 5 Bromo 3 Chloro 2 Thienyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic characteristics and predicting the reactivity of molecules. For (5-Bromo-3-chloro-2-thienyl)methanamine, these methods can provide a detailed understanding of its molecular structure and potential chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By employing a functional such as B3LYP with a basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be accurately calculated. mdpi.comnih.gov These geometric parameters are fundamental in understanding the molecule's steric and electronic properties.

The optimization process seeks the lowest energy conformation on the potential energy surface. For this compound, this would involve determining the preferred orientation of the methanamine group relative to the thiophene (B33073) ring. The resulting optimized structure provides a foundation for all subsequent computational analyses. Energy profile calculations can further map the energy changes associated with bond rotations, offering insights into conformational barriers.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | 1.72 - 1.74 |

| C-C Bond Length (Thiophene Ring) (Å) | 1.37 - 1.43 |

| C-Br Bond Length (Å) | 1.85 - 1.87 |

| C-Cl Bond Length (Å) | 1.73 - 1.75 |

| C-C (Ring-CH2) Bond Length (Å) | 1.50 - 1.52 |

| C-N Bond Length (Å) | 1.46 - 1.48 |

| C-S-C Bond Angle (°) | 92.0 - 93.0 |

| S-C-C Bond Angle (°) | 111.0 - 112.0 |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

For this compound, the HOMO is expected to be localized primarily on the thiophene ring, particularly the sulfur atom and the carbon atoms with higher electron density. The LUMO, on the other hand, would likely be distributed over the thiophene ring and the halogen atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the ESP map would likely show negative potential around the sulfur and halogen atoms due to their high electronegativity. The nitrogen atom of the methanamine group would also exhibit a region of negative potential. The hydrogen atoms of the methanamine group and the thiophene ring would be associated with positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methanamine side chain allows for different spatial orientations, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. This is often achieved by rotating the single bond connecting the methanamine group to the thiophene ring and calculating the energy at each rotational angle.

The results of this analysis are typically visualized as a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk These calculations provide theoretical predictions of the ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the molecular structure.

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to the atomic coordinates. nih.govresearchgate.net The calculated frequencies can help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Thiophene) | 140 - 145 |

| C3 (Thiophene) | 125 - 130 |

| C4 (Thiophene) | 128 - 133 |

| C5 (Thiophene) | 110 - 115 |

| CH2 (Methanamine) | 40 - 45 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time, providing insights into how the solvent affects the solute's conformation and dynamics.

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it is possible to investigate phenomena such as hydrogen bonding between the methanamine group and the solvent, and how the solvent influences the conformational preferences of the molecule. This provides a more realistic picture of the molecule's behavior in a chemical or biological environment.

Reactivity and Derivatization Chemistry of 5 Bromo 3 Chloro 2 Thienyl Methanamine

Transformations Involving the Primary Amine Functionality

The primary amine of (5-Bromo-3-chloro-2-thienyl)methanamine is a versatile functional group that can readily participate in a variety of nitrogen-centered reactions.

The primary amine functionality is nucleophilic and readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis for protecting the amine group or for constructing more complex molecular architectures.

Acylation: In the presence of a base, this compound is expected to react with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to yield the corresponding N-acylated derivatives.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would produce the corresponding sulfonamide. This transformation is often used in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond acceptor or mimic other functional groups.

These standard transformations are illustrated in the following table:

| Reagent | Product Class | Expected Product Structure |

| Acetyl Chloride | Amide | N-((5-Bromo-3-chloro-2-thienyl)methyl)acetamide |

| Benzoyl Chloride | Amide | N-((5-Bromo-3-chloro-2-thienyl)methyl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-((5-Bromo-3-chloro-2-thienyl)methyl)-4-methylbenzenesulfonamide |

This table represents expected products based on general chemical reactivity.

Introducing alkyl groups onto the nitrogen atom can be achieved through direct N-alkylation or, more commonly, via reductive alkylation to avoid issues with over-alkylation. libretexts.org

N-Alkylation: Direct reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry and reaction conditions is crucial for achieving selectivity.

Reductive Alkylation: A more controlled method for preparing mono-alkylated secondary amines involves a two-step or one-pot reaction with an aldehyde or ketone. libretexts.orgnih.gov The primary amine first condenses with the carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.org This method is highly efficient and prevents the formation of tertiary amines. libretexts.orgresearchgate.net

The following table outlines potential reductive alkylation reactions:

| Carbonyl Compound | Reducing Agent | Expected Product |

| Formaldehyde | Sodium Borohydride | (5-Bromo-3-chloro-2-thienyl)-N-methylmethanamine |

| Acetone | Sodium Cyanoborohydride | (5-Bromo-3-chloro-2-thienyl)-N-isopropylmethanamine |

| Cyclohexanone | Sodium Triacetoxyborohydride | N-((5-Bromo-3-chloro-2-thienyl)methyl)cyclohexanamine |

This table represents expected products based on general chemical reactivity.

The reaction of primary amines with aldehydes or ketones yields imines, commonly known as Schiff bases. nih.govnih.gov This condensation reaction is typically reversible and acid-catalyzed. This compound is expected to react with a variety of carbonyl compounds to form the corresponding Schiff bases. nih.govresearchgate.net These imine intermediates can be valuable precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization or cycloaddition reactions. For instance, the imine functionality can be targeted by various reagents to construct rings such as thiazolidinones or azetidinones.

Reactions at the Halogenated Thiophene (B33073) Ring

The bromine and chlorine substituents on the thiophene ring are key sites for further functionalization, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on thiophene rings is possible but generally requires activation by strong electron-withdrawing groups (EWGs) in positions that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.govlibretexts.org The thiophene ring is inherently electron-rich, which disfavors nucleophilic attack unless sufficiently activated. nih.gov

In this compound, there are no strong EWGs like nitro or cyano groups directly attached to the ring. Therefore, SNAr reactions are expected to be challenging and would likely require harsh conditions or very strong nucleophiles. libretexts.org The relative reactivity of halogens in SNAr reactions can be complex, but often C-Cl bonds are less reactive than C-F bonds but can be more or less reactive than C-Br bonds depending on the specific conditions and activating groups. youtube.com

The carbon-halogen bonds on the thiophene ring are excellent handles for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. uzh.chnih.gov The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, suggesting that the C5-Br bond in this compound would react preferentially over the C3-Cl bond. This regioselectivity allows for stepwise functionalization of the thiophene ring.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.govresearchgate.net It is a versatile method for forming C-C bonds with a high degree of functional group tolerance. The C5-Br position could be selectively coupled with various alkyl-, vinyl-, or aryl-zinc reagents.

Stille Coupling: The Stille reaction couples the organohalide with an organotin compound in the presence of a palladium catalyst. nih.govyoutube.com This reaction is known for its mild conditions and tolerance of a wide array of functional groups, though the toxicity of tin reagents is a drawback. nih.govyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. nih.govepdf.pub While the starting molecule already contains an amine, this reaction could be used to replace the bromine atom with a different amine, aryl amine, or N-heterocycle, leading to more complex structures. nih.gov

The table below summarizes potential selective cross-coupling reactions at the C5-Br position:

| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Expected Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | (3-Chloro-5-phenyl-2-thienyl)methanamine |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | (3-Chloro-5-vinyl-2-thienyl)methanamine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | 4-((4-Chloro-5-(aminomethyl)-2-thienyl))morpholine |

This table represents expected products based on general chemical reactivity and known selectivity principles of cross-coupling reactions.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene. wikipedia.orgnih.gov However, the reactivity and regioselectivity of this reaction on this compound are significantly influenced by the electronic effects of its three substituents: the aminomethyl group (-CH₂NH₂) at the C2 position, the chlorine atom at the C3 position, and the bromine atom at the C5 position.

The directing effects of the substituents on electrophilic aromatic substitution on a thiophene ring are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₂NH₂ | C2 | Activating (by resonance) | Ortho, para-directing |

| -Cl | C3 | Deactivating (inductive) | Ortho, para-directing |

| -Br | C5 | Deactivating (inductive) | Ortho, para-directing |

Chemoselectivity and Regioselectivity in Reactions of Polyhalogenated Thiophenes

The presence of multiple halogen atoms on the thiophene ring of this compound introduces considerations of chemoselectivity and regioselectivity in various reactions, particularly those involving metal-halogen exchange.

Chemoselectivity: In reactions with organolithium reagents, the relative reactivity of the carbon-halogen bonds determines which halogen is preferentially exchanged. Generally, the order of reactivity for halogen exchange is I > Br > Cl. Therefore, in this compound, the carbon-bromine bond at the C5 position is more likely to undergo metal-halogen exchange than the carbon-chlorine bond at the C3 position.

Regioselectivity: The position of metal-halogen exchange is also influenced by the electronic environment of the carbon-halogen bond. The C5 position is adjacent to the sulfur atom, which can stabilize a negative charge, further favoring lithiation at this site.

A summary of expected selectivity in reactions of this compound is presented below.

| Reaction Type | Reagent | Expected Major Product | Selectivity |

| Metal-Halogen Exchange | n-BuLi | (3-Chloro-5-lithio-2-thienyl)methanamine | Chemoselective (Br vs. Cl) and Regioselective (C5 vs. C3) |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | (5-Bromo-3-chloro-4-nitro-2-thienyl)methanamine | Regioselective (C4) |

Stereoselective Transformations for Chiral Derivatization

This section is not applicable to this compound. The molecule itself is not chiral, and there is no information available in the scientific literature regarding stereoselective transformations for the chiral derivatization of this specific compound.

Synthetic Utility of 5 Bromo 3 Chloro 2 Thienyl Methanamine As a Key Building Block

Incorporation into Complex Organic Scaffolds and Diverse Heterocyclic Systems

The unique substitution pattern of (5-Bromo-3-chloro-2-thienyl)methanamine offers multiple avenues for its integration into complex organic scaffolds. The primary aminomethyl group serves as a key nucleophilic handle for the construction of various carbon-nitrogen bonds. This functionality can readily participate in reactions such as acylation, alkylation, and reductive amination to append the thiophene (B33073) core to larger molecular frameworks.

Furthermore, the bromine and chlorine atoms provide orthogonal sites for metal-catalyzed cross-coupling reactions. The higher reactivity of the bromine atom at the 5-position typically allows for selective functionalization, for instance, through Suzuki, Stille, or Sonogashira coupling reactions, while leaving the chloro group at the 3-position intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled assembly of intricate molecules.

A significant application of this building block lies in the synthesis of fused heterocyclic systems. The aminomethyl group, in concert with the adjacent thiophene ring, can be utilized in cyclization reactions to form thieno[2,3-c]pyridine (B153571) derivatives and related structures. kuleuven.bearkat-usa.org These ring systems are of considerable interest due to their presence in various biologically active compounds. The general synthetic strategies often involve the reaction of the aminomethyl group with bifunctional electrophiles, leading to the formation of a new fused ring.

Table 1: Representative Reactions for the Incorporation into Heterocyclic Systems

| Reaction Type | Reactant | Product | Conditions |

| Pictet-Spengler Reaction | Aldehyde/Ketone | Tetrahydrothieno[2,3-c]pyridine | Acidic |

| Friedländer Annulation | 1,3-Dicarbonyl Compound | Thieno[2,3-c]quinoline | Basic or Acidic |

| Gould-Jacobs Reaction | Acylmalonate | 4-Hydroxythieno[2,3-c]pyridine | Thermal |

Precursor for Advanced Materials and Functional Molecules (excluding pharmaceutical applications)

The thienyl moiety is a fundamental component of many organic electronic materials, including conductive polymers and organic semiconductors. The halogenated nature of this compound makes it a promising precursor for the synthesis of functionalized polythiophenes and oligothiophenes. The bromine and chlorine atoms can serve as coupling sites for polymerization reactions, such as Grignard metathesis (GRIM) polymerization or Stille polymerization, to generate regioregular polymers with tailored electronic properties. nih.gov

The aminomethyl group can be further modified to introduce specific functionalities into the resulting materials. For example, it can be converted into an amide or an imine to modulate solubility, solid-state packing, and intermolecular interactions, which are critical factors in the performance of organic electronic devices. The ability to precisely control the chemical structure at three different positions on the thiophene ring allows for the fine-tuning of the material's properties for specific applications in areas like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Approach | Potential Application |

| Polythiophenes | Stille or Suzuki Polymerization | Organic Field-Effect Transistors (OFETs) |

| Oligothiophenes | Iterative Cross-Coupling Reactions | Molecular Wires |

| Functional Dyes | Coupling with Chromophoric Moieties | Dye-Sensitized Solar Cells (DSSCs) |

Role in the Development of New Catalytic Ligands and Reagents

The design of novel ligands is crucial for the advancement of transition metal catalysis. This compound can serve as a scaffold for the synthesis of new ligands. The aminomethyl group can be readily derivatized to introduce coordinating moieties, such as phosphines, pyridines, or oxazolines. The resulting bidentate or tridentate ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations.

The steric and electronic properties of the ligand can be systematically varied by modifying the substituents on the thiophene ring. The presence of the chloro and bromo groups can influence the electron density at the metal center, thereby modulating the reactivity and selectivity of the catalyst. For instance, the synthesis of chiral ligands derived from this scaffold could lead to the development of new asymmetric catalysts for enantioselective synthesis.

Synthesis of Analogs for Fundamental Mechanistic Organic Chemistry Studies

Substituted thiophenes are excellent model systems for studying various aspects of organic reaction mechanisms, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and the influence of heteroatoms on reaction pathways. The well-defined substitution pattern of this compound allows for the systematic investigation of the reactivity of each position on the thiophene ring.

By synthesizing a series of analogs with different substituents at the aminomethyl, bromo, and chloro positions, it is possible to probe the electronic and steric effects on reaction rates and selectivities. For example, studying the relative rates of Suzuki coupling at the 5-bromo and 3-chloro positions provides valuable insights into the mechanism of this important reaction. Furthermore, the aminomethyl group can be used to introduce isotopic labels or spectroscopic probes to facilitate the detailed mechanistic analysis of complex reaction sequences. These fundamental studies contribute to a deeper understanding of organic reactivity and can guide the development of new synthetic methodologies.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Identified Research Gaps

(5-Bromo-3-chloro-2-thienyl)methanamine is a halogenated thiophene (B33073) derivative with the chemical formula C₅H₄BrClNS. While its chemical structure is defined and it is available from commercial suppliers, a comprehensive review of the scientific literature reveals a significant gap in the current understanding of this specific compound. There is a notable absence of published research detailing its synthesis, spectroscopic characterization, and potential applications. The CAS number for this compound is 2740549-64-6.

The current knowledge is largely limited to what can be inferred from the general chemistry of thiophenes and their halogenated derivatives. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom, and they are known for their diverse chemical reactivity and broad range of applications in pharmaceuticals and material science. The presence of bromo and chloro substituents on the thiophene ring, along with a methanamine group, suggests that this compound could serve as a versatile building block in organic synthesis.

Identified Research Gaps:

Synthesis: There are no specific, optimized, and high-yield synthetic routes reported in the peer-reviewed literature for this compound.

Characterization: Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction analysis, are not publicly available.

Physicochemical Properties: Experimental data on properties such as melting point, boiling point, solubility, and stability are not documented.

Reactivity: The chemical reactivity of this compound, particularly how the interplay of the bromo, chloro, and methanamine functional groups influences its behavior in different reactions, remains unexplored.

Biological Activity: There is no information on the potential biological or pharmacological activities of this compound.

Applications: No specific applications for this compound have been reported in the literature.

Potential for Novel and Sustainable Synthetic Methodologies

Given the lack of a dedicated synthetic pathway for this compound, there is a significant opportunity to develop novel and sustainable synthetic methods. Traditional methods for the synthesis of substituted thiophenes often involve multi-step procedures with harsh reaction conditions. Modern synthetic strategies could offer more environmentally friendly and efficient alternatives.

Potential synthetic approaches could include:

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for the functionalization of thiophene rings. These methods could be adapted for the regioselective introduction of the bromo and chloro substituents.

Direct C-H Functionalization: This approach offers a more atom-economical and sustainable alternative to traditional cross-coupling methods by avoiding the need for pre-functionalized starting materials.

Green Solvents and Catalysts: The use of deep eutectic solvents (DES) or other green solvents, along with recyclable catalysts, could significantly enhance the sustainability of the synthesis.

A hypothetical sustainable synthetic route is outlined in the table below:

| Step | Reaction Type | Reactants | Reagents and Conditions | Potential Advantages |

| 1 | Halogenation | 2-Thiophenemethanamine | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) in an ionic liquid | High regioselectivity, recyclable solvent |

| 2 | Functional Group Interconversion | 5-Bromo-3-chloro-2-formylthiophene | Reductive amination with ammonia (B1221849) or a protected amine source | Mild reaction conditions, high yield |

| 3 | One-Pot Synthesis | Substituted Thiophene Precursor | Sequential addition of halogenating and aminomethylating agents | Reduced number of steps, improved efficiency |

Advancements in Characterization and Computational Approaches for Comprehensive Analysis

A thorough characterization of this compound is essential for understanding its properties and potential applications. A combination of advanced spectroscopic techniques and computational methods would provide a comprehensive analysis.

Spectroscopic and Analytical Techniques:

| Technique | Information Provided |

| ¹H and ¹³C NMR Spectroscopy | Elucidation of the molecular structure and confirmation of the substitution pattern on the thiophene ring. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups, such as the N-H and C-S bonds. |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure and intermolecular interactions in the solid state. |

Computational Approaches:

Computational chemistry can provide valuable insights into the electronic structure, reactivity, and potential properties of this compound, thereby guiding experimental work.

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic properties (such as HOMO-LUMO gap), and spectroscopic data (NMR, IR) of the molecule. This can aid in the interpretation of experimental results.

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack, thus predicting the compound's reactivity.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be employed to characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Emerging Applications in Diverse Chemical Fields (non-prohibited)

While no specific applications for this compound have been reported, its structural features suggest potential utility in various chemical fields. Thiophene derivatives are known to be valuable in material science and as intermediates in the synthesis of complex molecules.

Potential Areas of Application:

Material Science: Thiophene-containing compounds are widely used in the development of organic electronic materials. The presence of halogens can influence the electronic properties and intermolecular packing of organic semiconductors. This compound could potentially be explored as a monomer or building block for the synthesis of:

Conducting Polymers: Polythiophenes are a well-known class of conducting polymers.

Organic Light-Emitting Diodes (OLEDs): Functionalized thiophenes can be used as components in the emissive layer of OLEDs.

Organic Photovoltaics (OPVs): Thiophene derivatives are often incorporated into the active layer of organic solar cells. Halogenated thiophenes have been investigated as solvent additives to mediate the morphology of these active layers. rsc.org

Organic Synthesis: The methanamine group can be a key functional handle for further chemical transformations, making this compound a potentially useful intermediate in the synthesis of more complex molecules with applications in agrochemicals or dyestuffs. The bromo and chloro substituents also offer sites for further functionalization through cross-coupling reactions.

Coordination Chemistry: The sulfur and nitrogen atoms in the molecule could act as ligands for metal ions, suggesting potential applications in the design of novel coordination complexes with interesting catalytic or material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-Bromo-3-chloro-2-thienyl)methanamine, and what factors influence regioselectivity in its halogenation steps?

- Answer: Synthesis typically begins with functionalizing a thiophene core. Electrophilic halogenation (Br/Cl) is influenced by electronic and steric effects. For example, bromination at position 5 can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination may require Lewis acid catalysts like FeCl₃ to direct substitution. Regioselectivity is governed by the electron-donating/withdrawing nature of existing substituents, with methanamine groups acting as weak electron donors. Computational studies (e.g., DFT) can predict reactive sites .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

- Answer:

- ¹H/¹³C NMR: Aromatic protons on the thiophene ring appear as doublets (δ 6.8–7.2 ppm), while the methanamine -NH₂ group shows broad signals (δ 1.5–2.5 ppm).

- Mass Spectrometry: A molecular ion peak at m/z 226 (for C₅H₆BrClNS) confirms the molecular weight.

- X-ray Crystallography: SHELX software refines crystal structures, identifying bond lengths and angles (e.g., S-C distances ~1.71 Å) .

Q. What are the recommended purification methods for this compound, especially when dealing with amine sensitivity?

- Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For air-sensitive amines, inert atmosphere techniques (e.g., Schlenk line) and Boc-protection (tert-butoxycarbonyl) prevent oxidation. Recrystallization from ethanol/water mixtures improves purity. Catalogs recommend storage at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry tools like DFT or molecular docking predict the reactivity or biological activity of this compound derivatives?

- Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl group lowers HOMO energy, enhancing stability toward oxidation.

- Molecular Docking: Derivatives with trifluoromethyl groups (similar to ) show binding to microbial leucyl-tRNA synthetase, suggesting antifungal potential. Software like AutoDock Vina optimizes ligand-protein interactions .

Q. How do steric and electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer:

- Suzuki-Miyaura Coupling: Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) make it a superior leaving group. Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at position 5.

- Buchwald-Hartwig Amination: Chlorine’s electron-withdrawing effect activates adjacent positions for C-N bond formation. Steric hindrance from the methanamine group may limit reactivity at position 3 .

Q. How can researchers resolve contradictory data in crystallographic studies of this compound derivatives, such as disordered structures or ambiguous refinement results?

- Answer:

- SHELX Refinement: Use twin refinement (TWIN/BASF commands) for twinned crystals. Partial occupancy models address disordered halogen positions.

- Validation Tools: R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy. Low-temperature data collection (100 K) reduces thermal motion artifacts .

Q. What strategies can be employed to modulate the pharmacokinetic properties of this compound-based drug candidates, focusing on bioavailability and metabolic stability?

- Answer:

- Bioavailability: Introduce hydrophilic groups (e.g., -OH, -COOH) via side-chain modification to enhance solubility.

- Metabolic Stability: Fluorination at vulnerable positions (e.g., para to Cl) blocks cytochrome P450 oxidation. Pro-drug strategies (e.g., esterification) improve membrane permeability .

Methodological Notes

-

Contradiction Analysis: Replicate experiments under varied conditions (e.g., temperature, solvent) to isolate variables. Cross-validate NMR/X-ray data with computational predictions .

-

Data Tables:

Property Value/Technique Reference Melting Point 155–156°C (similar bromo-thiophenes) Solubility (25°C) 0.2 mg/mL in DMSO λₘₐₓ (UV-Vis) 285 nm (thiophene π→π*)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.